3,3,3-トリフルオロプロピオン酸

概要

説明

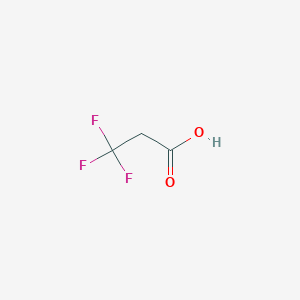

3,3,3-Trifluoropropionic acid is a fluorinated organic compound characterized by the presence of a propionic acid backbone with three fluorine atoms attached to the terminal carbon. This structural modification imparts unique physical and chemical properties to the molecule, making it a valuable intermediate in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of 3,3,3-trifluoropropionic acid and its derivatives has been explored in several studies. One approach involves the stereoselective synthesis of 3-fluoro-2-alkenoic acids through the reaction of lithium 3,3,3-trifluoropropionate with Grignard reagents . Additionally, 2,2,2-trifluoroethyl alkyl ketones can be prepared by reacting 3,3,3-trifluoropropionic acid chloride with lithium or magnesium dialkylcuprates . Sonochemical methods have also been employed to synthesize fluoropropionic acids by reacting fluorohalogenoethanes with zinc and carbon dioxide, although the yields vary depending on the halogen substituents .

Molecular Structure Analysis

The molecular structure of 3,3,3-trifluoropropionic acid has been investigated using techniques such as microwave spectroscopy. The rotational spectrum of the acid was measured, revealing that the observed conformer is the trans form of the acid with a planar heavy atom skeleton . This structural information is crucial for understanding the reactivity and interaction of the molecule with other chemical species.

Chemical Reactions Analysis

3,3,3-Trifluoropropionic acid and its derivatives participate in various chemical reactions. For instance, the acid chloride derivative is used in the preparation of ketones and alcohols . The presence of fluorine atoms significantly affects the reactivity of the molecule, often leading to unique reaction pathways and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3,3-trifluoropropionic acid are influenced by the trifluoromethyl group, which imparts a hydrophobic character and strong hydrogen bonding capabilities. These properties are essential for applications in organic synthesis, where the acid can act as a reagent or catalyst. For example, trifluoromethanesulfonic acid, a related compound, is known for its high protonating power and low nucleophilicity, making it a versatile reagent in various organic transformations .

科学的研究の応用

フッ素化化合物の合成

3,3,3-トリフルオロプロピオン酸は、そのトリフルオロメチル基により、さまざまなフッ素化化合物の合成に使用されます。 これには、2,2,2-トリフルオロエチル 3,3,3-トリフルオロプロピオネートおよびエチル 3,3,3-トリフルオロプロピオネートの生成が含まれ、これらは医薬品および農薬において、強化された生物学的活性と安定性のために貴重です .

バイオプロセス

バイオプロセスにおいて、3,3,3-トリフルオロプロピオン酸は、細胞培養およびトランスフェクションプロセスに役割を果たします。 それは、治療用途のために細胞の増殖と遺伝子改変を促進する培地および試薬の調製に使用されます .

がん研究

この化合物は、がん研究においても重要です。 それは、がん細胞の代謝の研究に関与しており、新しい診断および治療戦略を開発するために使用できる可能性があります .

熱力学的特性データ

国立標準技術研究所(NIST)は、純粋な化合物の臨界的に評価された熱力学的特性データを生成するために、3,3,3-トリフルオロプロピオン酸を使用しています。 このデータは、正確な熱力学的特性が不可欠なさまざまな科学的および工業的用途にとって不可欠です .

化学合成

それはまた、そのカルボン酸としての特性がさらに研究開発に使用されるより複雑な化学構造を作成するために利用される化学合成プロセスで使用されます .

細胞および遺伝子療法

細胞および遺伝子療法の分野では、3,3,3-トリフルオロプロピオン酸は、標的細胞への治療用遺伝子の送達を強化するために、ベクターの開発および改変に使用される可能性があります .

フローサイトメトリー

この化合物は、細胞集団を分析するために染色溶液またはバッファーの成分として使用される可能性があるフローサイトメトリープロトコルに適用されます .

N-トリフルオロプロピオニル-D-マンノサミン合成

最後に、それは、医学的診断および生化学的研究に潜在的な用途がある化合物であるN-トリフルオロプロピオニル-D-マンノサミンの合成に使用されます .

Safety and Hazards

3,3,3-Trifluoropropionic acid is classified as a combustible liquid that causes severe skin burns and eye damage . It is advised not to breathe its dust, fume, gas, mist, vapors, or spray. After handling, it is recommended to wash face, hands, and any exposed skin thoroughly. Protective gloves, clothing, eye protection, and face protection should be worn while handling this compound .

将来の方向性

While specific future directions for 3,3,3-Trifluoropropionic acid are not mentioned in the available resources, it is an important compound used as an intermediate for medicines and agricultural chemicals, or as a synthetic intermediate or raw material for producing functional materials such as fluorine-containing polymers .

作用機序

Target of Action

It is known that the compound is used in the synthesis of various fluorinated pharmaceuticals and polymers , suggesting that its targets may vary depending on the specific application.

Mode of Action

Its strong acidity, comparable to that of hydrofluoric acid , suggests that it may interact with its targets by donating protons (H+ ions), a common mechanism of action for acids.

Biochemical Pathways

Given its use in the synthesis of various fluorinated compounds , it can be inferred that it may be involved in various biochemical reactions, potentially affecting multiple pathways.

Pharmacokinetics

Its strong acidity and solubility in water and various organic solvents suggest that it may be readily absorbed and distributed in the body.

特性

IUPAC Name |

3,3,3-trifluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3O2/c4-3(5,6)1-2(7)8/h1H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNKQSPJFRQSEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380740 | |

| Record name | 3,3,3-Trifluoropropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2516-99-6 | |

| Record name | 3,3,3-Trifluoropropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Trifluoropropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B151074.png)

![Imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B151088.png)

![5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one](/img/structure/B151099.png)

![10,11-Dichloro-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B151102.png)